molecular formula C21H28O4 B133413 17,21-Dihydroxypregna-1,4-diene-3,20-dione CAS No. 1807-14-3

17,21-Dihydroxypregna-1,4-diene-3,20-dione

Cat. No. B133413
CAS RN: 1807-14-3
M. Wt: 344.4 g/mol
InChI Key: BVAYTJBBDODANA-OBQKJFGGSA-N
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Description

17,21-Dihydroxypregna-1,4-diene-3,20-dione, also known as 17-hydroxyprogesterone (17-OHP), is a steroid hormone found in the human body. It is a precursor to cortisol, the primary stress hormone in humans, and is involved in the regulation of numerous physiological processes. 17-OHP is primarily produced in the adrenal glands, but can also be produced in the ovaries and placenta. It is used in clinical settings to diagnose and monitor certain endocrine disorders, such as congenital adrenal hyperplasia.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Processes : A study by Nitta, Fujimori, Toshio, Shinya, & Ueno (1985) describes an efficient synthesis of 17α,21-dihydroxypregna-1,4-diene-3,20-dione from androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol. This synthesis is notable for its relatively high yield and potential as an intermediate for prednisolone production.
  • Molecular Structure Analysis : The work by Dastidar, Joseph, Madyastha, & Row (1993) and Scharfenberg-Pfeiffer, Megges, Höhne, & Stopsack (1990) focuses on the crystal and molecular structure of derivatives of 17α,21-dihydroxypregna-1,4-diene-3,20-dione, providing insight into their conformation and bonding characteristics.

Biological Applications and Properties

  • Bioactive Compounds Discovery : Bai et al. (2007) isolated compounds from Nerium oleander, including 20S,21-dihydroxypregna-4,6-diene-3,12-dione, demonstrating anti-inflammatory activity and cytotoxic activity against certain human cell lines. This research indicates potential medical applications of these compounds (Bai, Wang, Zhao, Toki, Hasegawa, Ogura, Kataoka, Hirose, Sakai, Bai, & Ando, 2007).
  • Microbial Transformations : Studies on the microbial conversion of similar steroids by organisms like Nocardioides simplex and Aspergillus niger have been conducted to understand the metabolic pathways and produce derivatives with potential pharmacological properties (Fokina, Sukhodolskaya, Baskunov, Turchin, Grinenko, & Donova, 2003); (Atta-ur-rahman, Choudhary, Shaheen, Ashraf, & Jahan, 1998).

Pharmacological Research

Other Notable Research

  • Radiochemical Syntheses : Research by Wren, Siddall, and Edwards (1967) on the radiochemical synthesis of tritiated cortical hormones, including derivatives of pregna-1,4-diene-3,20-diones, showcases the application of this compound in nuclear medicine and radiopharmaceuticals (Wren, Siddall, & Edwards, 1967).

Biochemical Analysis

Biochemical Properties

11-Deoxy Prednisolone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by binding to glucocorticoid receptors, which are part of the nuclear receptor family. Upon binding, 11-Deoxy Prednisolone forms a receptor-ligand complex that translocates to the cell nucleus, where it can modulate the expression of specific genes. This interaction involves the recruitment of coactivators or corepressors, depending on the target gene . Additionally, 11-Deoxy Prednisolone interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which catalyzes its conversion to active metabolites .

Cellular Effects

11-Deoxy Prednisolone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, 11-Deoxy Prednisolone can inhibit the production of pro-inflammatory cytokines and reduce the activity of immune cells, thereby suppressing inflammation . It also affects the expression of genes involved in glucose metabolism, leading to alterations in cellular energy balance . Furthermore, 11-Deoxy Prednisolone can induce apoptosis in certain cell types, contributing to its immunosuppressive effects .

Molecular Mechanism

The molecular mechanism of 11-Deoxy Prednisolone involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, regulating the transcription of target genes . The binding interactions with biomolecules include the recruitment of transcriptional coactivators or corepressors, which modulate gene expression. Additionally, 11-Deoxy Prednisolone can inhibit the activity of certain enzymes, such as phospholipase A2, thereby reducing the production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Deoxy Prednisolone can change over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 11-Deoxy Prednisolone remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to 11-Deoxy Prednisolone in vitro or in vivo can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 11-Deoxy Prednisolone vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and immunosuppressive effects without significant toxicity . At higher doses, 11-Deoxy Prednisolone can cause adverse effects, including immunosuppression, metabolic disturbances, and organ toxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which toxicity increases .

Metabolic Pathways

11-Deoxy Prednisolone is involved in several metabolic pathways, including its conversion to active metabolites by enzymes such as 11β-hydroxysteroid dehydrogenase . This enzyme catalyzes the interconversion between 11-Deoxy Prednisolone and its active form, prednisolone. The metabolic pathways also involve interactions with cofactors and other enzymes that modulate its activity and stability . These pathways can influence metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of 11-Deoxy Prednisolone within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can bind to corticosteroid-binding globulin, which facilitates its transport in the bloodstream . Within cells, 11-Deoxy Prednisolone can interact with intracellular transporters that influence its localization and accumulation in specific tissues . The distribution of 11-Deoxy Prednisolone can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 11-Deoxy Prednisolone is critical for its activity and function. It is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors . Upon activation, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression . The localization of 11-Deoxy Prednisolone can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments or organelles .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5,8,11,15-17,22,25H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAYTJBBDODANA-OBQKJFGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616888
Record name 17,21-Dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807-14-3
Record name delta'-Dehydrocortexolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-Dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.'-DEHYDROCORTEXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89KRT8XVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about Glomerella cingulata in the context of steroid biotransformation?

A1: Glomerella cingulata exhibits a specific enzymatic capability to perform 1-dehydrogenation on certain steroid molecules. [, ] This is particularly relevant in the production of 17,21-Dihydroxypregna-1,4-diene-3,20-dione, a compound often used as a precursor in the synthesis of various corticosteroids.

Q2: What are the advantages of using Glomerella cingulata for this compound production?

A2: The research highlights that Glomerella cingulata carries out the 1-dehydrogenation of 17,21-dihydroxypregn-4-ene-3,20-dione with high yield and minimal byproduct formation. [, ] This specificity and efficiency are advantageous compared to traditional chemical synthesis methods, which might involve harsher conditions and result in more impurities. This biotransformation approach could offer a more sustainable and cost-effective route for producing this compound.

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